L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid having L-configuration . It is a non-proteinogenic L-alpha-amino acid and a conjugate acid of a L-2-aminobutyrate . It is a natural product found in Homo sapiens, Cycas revoluta, and Caenorhabditis elegans . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent .

Synthesis Analysis

L-2-Aminobutyric acid can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . In one study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome . To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway . The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA *-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .Molecular Structure Analysis

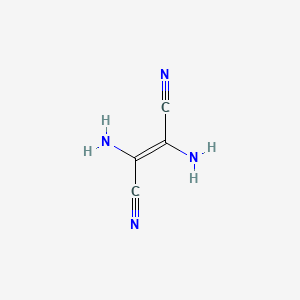

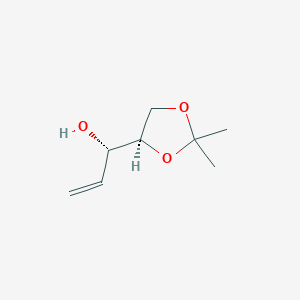

The molecular formula of L-2-Aminobutyric acid is C4H9NO2 . The IUPAC name is (2S)-2-aminobutanoic acid . The InChI is 1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 . The molecular weight is 103.12 g/mol .Chemical Reactions Analysis

The preparation of L-2-Aminobutyric acid is mainly achieved by chemical synthesis or enzymatic conversion . In chemical methods, synthesis of L-2-Aminobutyric acid has been extensively reported including ammonolysis of α-halogen acid, reduction reaction, ammoniation hydrolysis reaction, and butanone acid reduction .Applications De Recherche Scientifique

Fermentation and Enzyme Production

L-2-Aminobutyric acid (L-ABA) has been used in microbial fermentation for enzyme production. The catalytic capacities of cells are directly related to the fermentation process. For instance, using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated .

Pharmaceutical Manufacturing

L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing. It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .

Biological Synthesis Strategies

Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis. In contrast to natural amino acids, a microbial fermentation process for commercial production of unnatural amino acids has not been efficiently exploited to date because complicated metabolic mechanisms lead to by-products and low yields .

Metabolic Engineering

The nature metabolic network of Escherichia coli has been expanded using a metabolic engineering approach for the production of L-ABA. The deletion of rhtA in the chromosome led to the increase of L-ABA concentration from 3.09 g/L to 3.72 g/L and the remaining L-threonine decrease from 3.47 g/L to 0.22 g/L .

Industrial Production

Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .

Crystallization

The L-ABA crystals were collected by composite filtration, and two vol. 95% (v/v) ethanol were then added for crystallization .

Safety and Hazards

Mécanisme D'action

Target of Action

L-2-Aminobutyric Acid (L-ABA) primarily targets enzymes involved in amino acid metabolism. One of its key targets is threonine deaminase , which catalyzes the conversion of threonine to 2-ketobutyrate, a precursor for L-ABA synthesis . Additionally, L-ABA interacts with leucine dehydrogenase , facilitating the conversion of 2-ketobutyrate to L-ABA .

Mode of Action

L-ABA interacts with its target enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, the binding of L-ABA to threonine deaminase enhances the enzyme’s ability to convert threonine to 2-ketobutyrate. Similarly, its interaction with leucine dehydrogenase promotes the reduction of 2-ketobutyrate to L-ABA .

Biochemical Pathways

The primary biochemical pathway affected by L-ABA involves the threonine degradation pathway . This pathway includes the conversion of threonine to 2-ketobutyrate by threonine deaminase, followed by the reduction of 2-ketobutyrate to L-ABA by leucine dehydrogenase . The downstream effects include the production of intermediates that are crucial for the synthesis of various chiral drugs, such as anti-epileptic and anti-tuberculotic medications .

Pharmacokinetics

The pharmacokinetics of L-ABA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. L-ABA is absorbed efficiently in the gastrointestinal tract and distributed throughout the body. It undergoes minimal metabolism, primarily being excreted unchanged in the urine . This efficient ADME profile ensures that L-ABA maintains its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, L-ABA’s action results in the modulation of amino acid metabolism, leading to the production of key intermediates for drug synthesis. At the cellular level, this modulation can influence various metabolic processes, potentially enhancing the synthesis of therapeutic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of cofactors can significantly influence the action, efficacy, and stability of L-ABA. Optimal pH and temperature conditions are crucial for the enzymatic reactions involving L-ABA. Additionally, the presence of cofactors like NADH is essential for the activity of leucine dehydrogenase . Variations in these environmental factors can affect the overall efficiency of L-ABA’s action.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-2-Aminobutyric Acid D1 involves the conversion of L-aspartic acid to L-homoserine, followed by the reduction of L-homoserine to L-threonine, and then the conversion of L-threonine to L-2-Aminobutyric Acid D1.", "Starting Materials": [ "L-aspartic acid", "Sodium borohydride", "Sodium hydroxide", "L-threonine" ], "Reaction": [ "Step 1: Conversion of L-aspartic acid to L-homoserine using sodium borohydride as a reducing agent.", "Step 2: Reduction of L-homoserine to L-threonine using sodium borohydride as a reducing agent.", "Step 3: Conversion of L-threonine to L-2-Aminobutyric Acid D1 using sodium hydroxide as a catalyst." ] } | |

Numéro CAS |

175274-24-5 |

Nom du produit |

L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0) |

Formule moléculaire |

C₄H₈DNO₂ |

Poids moléculaire |

104.13 |

Synonymes |

2-Amino-butanoic-2-d Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)